molecular formula C9H13N3O3 B13496990 N-Acetyl-1-methyl-L-histidine CAS No. 84285-33-6

N-Acetyl-1-methyl-L-histidine

Cat. No.: B13496990
CAS No.: 84285-33-6
M. Wt: 211.22 g/mol
InChI Key: GVRCKHXHWSYDEF-QMMMGPOBSA-N
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Description

N-Acetyl-1-methyl-L-histidine is a derivative of L-histidine, an essential amino acid. This compound is characterized by the acetylation of the amino group and methylation of the imidazole ring. It is a monocarboxylic acid anion that plays a significant role as a metabolite in human blood serum .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-1-methyl-L-histidine involves the acetylation of L-histidine followed by methylation. The reaction typically employs acetyl chloride or acetic anhydride as acetylating agents under basic conditions. The methylation of the imidazole ring can be achieved using methyl iodide in the presence of a base like sodium hydride .

Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving purification steps like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-1-methyl-L-histidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Acetyl-1-methylhistidine is a derivative of histidine associated with chronic kidney disease . Higher levels of N-acetyl-1-methylhistidine correlate with a lower estimated glomerular filtration rate, suggesting it could be a biomarker for chronic kidney disease .

While the search results do not contain comprehensive data tables and case studies specifically for N-Acetyl-1-methyl-L-histidine, they do provide information on the related compound N-acetyl-L-histidine (NAH) and its applications, particularly in the context of eye health .

N-acetyl-L-histidine (NAH) Applications

  • Ocular Health: NAH is a biomolecule found in the brain, retina, and lens of poikilothermic vertebrates . Research indicates that NAH plays a role in maintaining lens health and preventing cataracts .
  • Cataract Prevention: Studies on Atlantic salmon have shown a correlation between increased dietary histidine, elevated lens NAH levels, and a reduction in cataract formation . When the dietary content of histidine was increased in the diet of salmon, the fish had double the content of histidine in the lens, and lens NAH had risen, which had a positive effect on reducing cataract formation in this population .
  • Molecular Water Pump (MWP) Hypothesis: NAH is associated with the MWP hypothesis, which suggests it helps maintain hydration levels in the eye. Studies have found that lenses with high NAH levels are protected under hypo-osmotic conditions .
  • Antioxidant Properties: Some researchers propose that NAH functions as an antioxidant in the lens .

Histidine and its Roles

L-Histidine (HIS) is an essential amino acid with several biochemical and physiological properties . It plays roles in:

  • Proton buffering
  • Metal ion chelation
  • Scavenging reactive oxygen and nitrogen species

HIS has been investigated as a nutritional supplement for various conditions, including:

  • Rheumatoid arthritis and anemia in patients with chronic renal failure
  • Fatigue during strenuous exercise
  • Aging-related disorders
  • Metabolic syndrome
  • Atopic dermatitis
  • Ulcers and inflammatory bowel diseases
  • Ocular diseases and neurological disorders

Histidine Supplementation

  • Studies have explored the impact of histidine supplementation on various health conditions .
  • Research indicates that high doses of histidine can rapidly increase plasma histidine levels, which then decrease within a few hours .
  • Histidine supplementation may have a modulatory effect on metabolic pathways .

Mechanism of Action

The mechanism of action of N-Acetyl-1-methyl-L-histidine involves its interaction with various molecular targets and pathways:

    Molecular Targets: It interacts with enzymes involved in histidine metabolism and acetylation processes.

    Pathways: It is involved in the acetylation pathway, where it acts as a substrate for acetyltransferases.

Comparison with Similar Compounds

N-Acetyl-1-methyl-L-histidine can be compared with other similar compounds like:

Uniqueness: this compound is unique due to its specific acetylation and methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

N-Acetyl-1-methyl-L-histidine (NAMH) is a derivative of the amino acid histidine, notable for its biological significance and potential therapeutic applications. This compound is characterized by an acetyl group attached to the nitrogen atom of the methylated histidine, which influences its biological activity and metabolic pathways.

Metabolism and Physiological Role

This compound is involved in various metabolic processes. It serves as a metabolite in human blood serum and has been linked to several physiological functions, including:

  • Antioxidant Activity : Similar to other histidine derivatives, NAMH exhibits antioxidant properties, potentially protecting cells from oxidative stress.
  • Osmolyte Function : In certain vertebrates, it plays a role in maintaining cellular osmotic balance, particularly in the brain and ocular tissues .

Association with Health Conditions

Recent studies have highlighted the significance of NAMH levels in various health conditions:

  • Chronic Kidney Disease (CKD) : Elevated levels of NAMH have been associated with lower estimated glomerular filtration rates, suggesting its potential as a biomarker for CKD .
  • Cataract Formation : Research indicates that increased dietary histidine can elevate NAMH levels in fish, correlating with reduced cataract formation, thus supporting its role in eye health .

Key Studies and Findings

  • Histidine Derivatives in Brain Metabolism :
    • A study identified NAMH in the brain of poikilothermic vertebrates, emphasizing its role in brain metabolism and potential neuroprotective effects .
  • Electrophile-Fragment Screening :
    • Research utilizing electrophile-fragment screening has shown that N-methylated compounds, including NAMH derivatives, exhibit enhanced reactivity, which could be leveraged for drug discovery .
  • Protein Modification :
    • The enzyme METTL9 has been shown to mediate the methylation of histidine residues in proteins, including those containing NAMH. This modification can influence protein function and cellular respiration .

Data Table: Biological Functions of this compound

FunctionDescriptionReferences
Antioxidant ActivityProtects cells from oxidative damage ,
Osmolyte RoleMaintains osmotic balance in cells ,
Biomarker for CKDHigher levels correlate with lower kidney function ,
Neuroprotective EffectsPotential role in protecting neural tissues
Influence on Protein ActivityModifies protein function through methylation

Case Study 1: Dietary Histidine and Eye Health

A controlled dietary experiment on Atlantic salmon showed that increasing histidine intake led to a significant rise in NAMH levels within the lens of the eye. This increase was correlated with a reduction in cataract formation, suggesting a protective role for NAMH against ocular diseases .

Case Study 2: Biomarker Potential in CKD

A clinical study assessed blood serum metabolites in patients with chronic kidney disease. Results indicated that elevated levels of NAMH were associated with decreased kidney function, positioning it as a potential biomarker for early detection of CKD .

Properties

CAS No.

84285-33-6

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

(2S)-2-acetamido-3-(1-methylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C9H13N3O3/c1-6(13)11-8(9(14)15)3-7-4-12(2)5-10-7/h4-5,8H,3H2,1-2H3,(H,11,13)(H,14,15)/t8-/m0/s1

InChI Key

GVRCKHXHWSYDEF-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN(C=N1)C)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CN(C=N1)C)C(=O)O

Origin of Product

United States

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